molecular formula C16H16N2O4S B5064535 1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID

1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID

Cat. No.: B5064535
M. Wt: 332.4 g/mol
InChI Key: RRAQKSYLKXILPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazole-2-sulfonic acid is a benzimidazole derivative characterized by a sulfonic acid group at position 2 of the benzodiazole core and a 2-(3-methylphenoxy)ethyl substituent at position 1 (Figure 1). This compound belongs to a class of heterocyclic molecules known for their diverse chemical reactivity and biological activity, including interactions with enzymes and receptors . The sulfonic acid group enhances solubility in polar solvents and may contribute to hydrogen-bonding interactions in biological systems, while the 3-methylphenoxyethyl chain introduces hydrophobic and aromatic properties.

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-12-5-4-6-13(11-12)22-10-9-18-15-8-3-2-7-14(15)17-16(18)23(19,20)21/h2-8,11H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAQKSYLKXILPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The introduction of the 3-methylphenoxyethyl group can be accomplished via nucleophilic substitution reactions, where the benzimidazole core is reacted with 3-methylphenoxyethyl halides under basic conditions. The final step involves the sulfonation of the benzimidazole ring, which can be carried out using sulfur trioxide or chlorosulfonic acid.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as the development of scalable processes that can be carried out in large reactors.

Chemical Reactions Analysis

1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonic acid group to a sulfonamide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical or agrochemical applications.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of various biological targets.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer therapies.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzimidazole core can engage in hydrogen bonding and π-π interactions, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues of Benzimidazole Derivatives

Substituent Variations on the Benzimidazole Core

The benzimidazole core is a common scaffold in medicinal and materials chemistry. Key structural variations among analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
Target Compound 2-sulfonic acid, 1-[2-(3-methylphenoxy)ethyl] C₁₇H₁₇N₂O₄S 345.39 g/mol Sulfonic acid group at position 2
N-{1-[2-(3-Methylphenoxy)ethyl]-1H-benzodiazol-2-yl}-4-nitrobenzamide 4-nitrobenzamide at position 2 C₂₃H₂₁N₃O₅ 419.43 g/mol Nitrobenzamide instead of sulfonic acid
1-(2-Phenoxyethyl)-1H-benzimidazole-2-sulfonate 2-sulfonate, 1-(2-phenoxyethyl) (no methyl group on phenoxy) C₁₅H₁₄N₂O₄S 318.35 g/mol Phenoxyethyl without 3-methyl substitution
1-methyl-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole Methyl at position 1, sulfanyl group at position 2 C₁₇H₁₈N₂OS 298.40 g/mol Sulfanyl (S–) instead of sulfonic acid (–SO₃H)

Key Observations :

  • The absence of the 3-methyl group on the phenoxyethyl chain (e.g., ) diminishes steric hindrance and alters hydrophobic interactions.
  • Sulfanyl-substituted derivatives (e.g., ) lack the strong acidity of sulfonic acid but retain sulfur-based reactivity for further functionalization.
Functional Group Modifications in Related Structures
  • Propanoic Acid Derivatives: 3-(2-{[2-(3,4-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzodiazol-1-yl)propanoic acid incorporates a carboxylic acid moiety, enhancing water solubility and enabling ionic interactions absent in the target compound .
  • Triazole Hybrids: Compounds like 3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole replace the benzimidazole core with a triazole ring, altering electronic properties and binding affinities .
Chemical Reactivity
  • Sulfonic Acid Group : Highly acidic (pKa ~1), participates in salt formation and hydrogen bonding. Susceptible to electrophilic substitution at the benzene ring .
  • Sulfanyl Group : Oxidizable to sulfoxides or sulfones, enabling redox-responsive applications .
  • Nitrobenzamide Group : Reducible to amines, offering pathways for further derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.